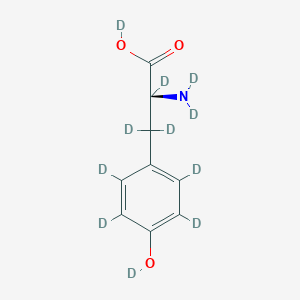
L-Tyrosine-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine-d11 is a deuterated form of L-Tyrosine, an aromatic amino acid. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Tyrosine-d11 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, phenol, pyruvate, and ammonia can be used as starting materials, with the reaction catalyzed by tyrosine phenol lyase . Another method involves the microbial fermentation of genetically engineered Escherichia coli strains that produce L-Tyrosine, followed by the incorporation of deuterium during the fermentation process .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-Tyrosine, which is then extracted and purified. The incorporation of deuterium can be achieved by using deuterated water (D2O) in the fermentation broth . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine-d11 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol or aldehyde derivatives.
Substitution: The hydroxyl group on the aromatic ring can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: L-DOPA, dopamine, norepinephrine, and epinephrine.
Reduction: L-Tyrosine alcohol and L-Tyrosine aldehyde.
Substitution: Various halogenated and nitrated derivatives of L-Tyrosine.
Applications De Recherche Scientifique
L-Tyrosine-d11 has a wide range of scientific research applications:
Mécanisme D'action
L-Tyrosine-d11 exerts its effects primarily through its role as a precursor for neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and stress response. The deuterium atoms in this compound do not significantly alter its biochemical activity but make it useful for tracing and studying metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: Another aromatic amino acid that serves as a precursor for L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine oxidation and a precursor for dopamine.
Tyramine: A decarboxylation product of L-Tyrosine.
Uniqueness
L-Tyrosine-d11 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and mass spectrometry. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
deuterio (2S)-2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D/hD4 |
Clé InChI |
OUYCCCASQSFEME-VQWUOSHWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H])O[2H])[2H] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



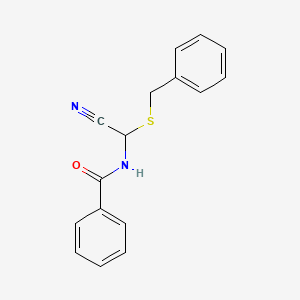
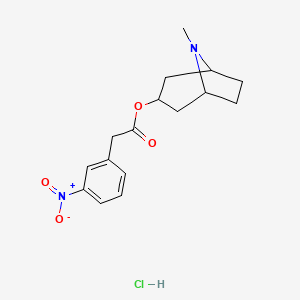

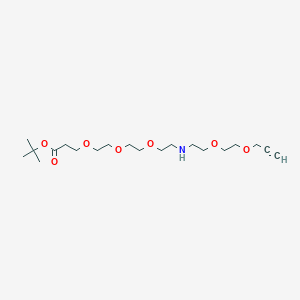



![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)

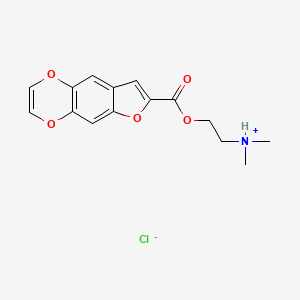

![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
